Birg-616 BS
Overview
Description
Birg-616 BS is a metabolite of Nevirapine, a potent and selective non-nucleoside inhibitor of HIV-1 Reverse Transcriptase used as an antiretroviral agent . This compound plays a significant role in the pharmacokinetics of Nevirapine, contributing to its overall efficacy in treating HIV-1 infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Birg-616 BS involves the metabolic transformation of Nevirapine. Nevirapine undergoes a series of enzymatic reactions in the liver, leading to the formation of this compound. The specific synthetic routes and reaction conditions for industrial production are not widely documented, but it is known that the process involves the use of liver microsomes and specific enzymes that facilitate the conversion.
Industrial Production Methods
Industrial production of this compound is typically carried out through the large-scale synthesis of Nevirapine, followed by its metabolic conversion. This process requires stringent control of reaction conditions, including temperature, pH, and the presence of specific cofactors and enzymes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Birg-616 BS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound back to its parent compound, Nevirapine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the core structure of the compound .
Scientific Research Applications
Birg-616 BS has several scientific research applications:
Chemistry: It is used as a reference standard in the study of Nevirapine metabolism and its pharmacokinetics.
Biology: The compound is studied for its role in the metabolic pathways of antiretroviral drugs.
Medicine: Research focuses on its potential effects on drug efficacy and safety in HIV-1 treatment.
Industry: This compound is used in the development and testing of new antiretroviral formulations
Mechanism of Action
Birg-616 BS exerts its effects by interacting with the same molecular targets as Nevirapine. It inhibits the HIV-1 Reverse Transcriptase enzyme, preventing the replication of the virus. The compound binds to the enzyme’s active site, blocking its activity and thereby reducing viral load in patients .
Comparison with Similar Compounds
Similar Compounds
Nevirapine: The parent compound from which Birg-616 BS is derived.
11-Descyclopropyl Nevirapine: Another metabolite of Nevirapine with similar properties.
Nevirapine Hemihydrate: A related compound used in similar therapeutic contexts.
Uniqueness
This compound is unique due to its specific metabolic origin and its role in the pharmacokinetics of Nevirapine. Unlike other metabolites, it retains significant activity against HIV-1 Reverse Transcriptase, making it a valuable compound in antiretroviral therapy .
Properties
IUPAC Name |
7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-7-4-6-14-11-9(7)15-12(17)8-3-2-5-13-10(8)16-11/h2-6H,1H3,(H,15,17)(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCRKBSFEVQVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)NC3=C(C=CC=N3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287980-84-1 | |
Record name | BIRG-616 BS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287980841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-DESCYCLOPROPYL NEVIRAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCP19Y3O9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.